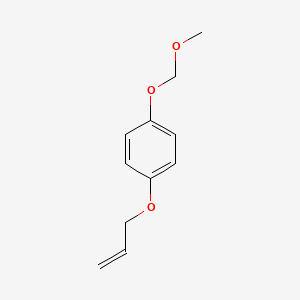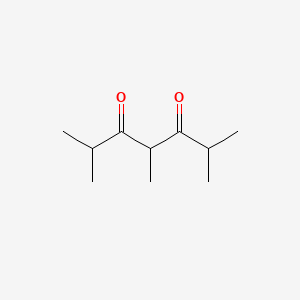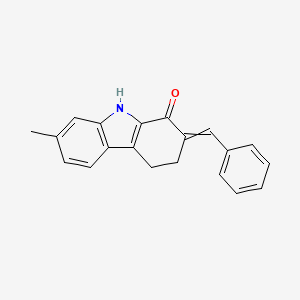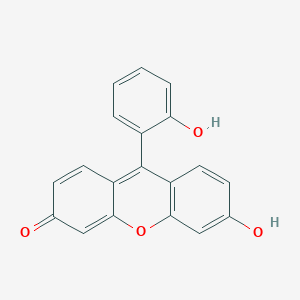
Benzene, 1-(methoxymethoxy)-4-(2-propenyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-(methoxymethoxy)-4-(2-propenyloxy)-: is an organic compound characterized by the presence of a benzene ring substituted with methoxymethoxy and propenyloxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(methoxymethoxy)-4-(2-propenyloxy)- typically involves the reaction of benzene derivatives with appropriate alkylating agents. One common method includes the use of methoxymethyl chloride and allyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or nickel may be employed to facilitate the reaction and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzene, 1-(methoxymethoxy)-4-(2-propenyloxy)- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions often result in the formation of carboxylic acids or aldehydes.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium on carbon. This process can convert the propenyloxy group to a propoxy group.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethoxy group, where nucleophiles such as thiols or amines replace the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, room temperature or elevated temperatures.
Substitution: Thiols, amines, aprotic solvents, mild to moderate temperatures.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Propoxy derivatives.
Substitution: Thiol or amine-substituted benzene derivatives.
Applications De Recherche Scientifique
Chemistry: Benzene, 1-(methoxymethoxy)-4-(2-propenyloxy)- is used as an intermediate in organic synthesis. Its unique functional groups allow for the creation of more complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving aromatic compounds. Its derivatives may also serve as ligands in biochemical assays.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure allows for modifications that can lead to the discovery of new drugs with specific biological activities.
Industry: In the industrial sector, Benzene, 1-(methoxymethoxy)-4-(2-propenyloxy)- can be used in the production of polymers, resins, and other materials. Its reactivity makes it a valuable component in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism by which Benzene, 1-(methoxymethoxy)-4-(2-propenyloxy)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxymethoxy and propenyloxy groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- Benzene, 1-methoxy-2-(2-propenyloxy)-
- Benzene, 1-(ethoxymethoxy)-4-(2-propenyloxy)-
- Benzene, 1-(methoxymethoxy)-4-(2-butenyloxy)-
Comparison: Benzene, 1-(methoxymethoxy)-4-(2-propenyloxy)- stands out due to its specific substitution pattern, which imparts unique reactivity and properties. Compared to Benzene, 1-methoxy-2-(2-propenyloxy)-, the methoxymethoxy group provides additional sites for chemical modification. The presence of the propenyloxy group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
476003-32-4 |
|---|---|
Formule moléculaire |
C11H14O3 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
1-(methoxymethoxy)-4-prop-2-enoxybenzene |
InChI |
InChI=1S/C11H14O3/c1-3-8-13-10-4-6-11(7-5-10)14-9-12-2/h3-7H,1,8-9H2,2H3 |
Clé InChI |
XFDYLWUKDSPFCG-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=CC=C(C=C1)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Aminomethyl)-5-[(benzyloxy)methyl]-2-methylpyridin-3-ol](/img/structure/B12582001.png)
![N~1~-Hexyl-N~1~,N~2~,N~2~-tris[(pyridin-2-yl)methyl]ethane-1,2-diamine](/img/structure/B12582022.png)


![1,7-Diazaspiro[4.4]nonane, 7-[5-(cyclopentyloxy)-3-pyridinyl]-1-methyl-](/img/structure/B12582048.png)
![Ethyl 2,3-dimethyl-8H-pyrrolo[3,4-F]quinoxaline-9-carboxylate](/img/structure/B12582051.png)


![Acetic acid, [(2,5-dihydro-2-methyl-2-octyl-5-oxo-3-thienyl)oxy]-](/img/structure/B12582065.png)
![N-(3-{[(Pyridin-3-yl)oxy]methyl}phenyl)benzamide](/img/structure/B12582070.png)


![(7S,8aR)-7-methyl-2,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one](/img/structure/B12582095.png)

